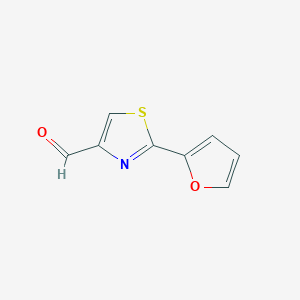

2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(furan-2-yl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICRHHYRKYJFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183430-59-2 | |

| Record name | 2-(furan-2-yl)-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Characterization of 2 Furan 2 Yl 1,3 Thiazole 4 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2-(furan-2-yl)-1,3-thiazole-4-carbaldehyde and its derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound derivatives is characterized by distinct signals corresponding to the protons on the furan (B31954) and thiazole (B1198619) rings, as well as the aldehyde proton.

Aldehyde Proton (-CHO): The most downfield signal is typically the aldehyde proton, appearing as a singlet in the range of δ 9.5–10.5 ppm due to the strong deshielding effect of the carbonyl group.

Thiazole Ring Proton: The proton at the C5 position of the thiazole ring (H-5) typically resonates as a singlet around δ 8.0–8.5 ppm. mdpi.com

Furan Ring Protons: The furan ring exhibits a three-proton system. The H-5' proton (adjacent to the oxygen atom) appears as a doublet of doublets around δ 7.8–8.1 ppm. The H-3' proton (adjacent to the thiazole linkage) is also a doublet of doublets, appearing further upfield around δ 7.1–7.3 ppm. The H-4' proton shows up as a doublet of doublets in the range of δ 6.7–6.8 ppm. mdpi.com

The specific chemical shifts and coupling constants can vary depending on the solvent and the presence of other substituents on the heterocyclic rings.

¹H NMR Spectroscopic Data for Selected 2-(Furan-2-yl)-1,3-thiazole Derivatives

| Compound | Solvent | Thiazole H-5 (ppm) | Furan H-5' (ppm) | Furan H-3' (ppm) | Furan H-4' (ppm) | Other key signals (ppm) |

|---|---|---|---|---|---|---|

| N-(thiazol-2-yl)furan-2-carboxamide | DMSO-d₆ | 7.59 (d) | 7.91 (dd) | 7.41 (dd) | 6.70 (dd) | 12.55 (s, NH), 7.28 (d, Thiazole H-4) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule.

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded, with its resonance typically found in the δ 180–190 ppm region.

Thiazole Ring Carbons: The C2 carbon (bearing the furan ring) and the C4 carbon (bearing the aldehyde) are observed between δ 160–170 ppm. The C5 carbon appears more upfield, typically around δ 120–130 ppm.

Furan Ring Carbons: The carbon atoms of the furan ring resonate in the aromatic region. The C2' carbon, attached to the thiazole ring, is typically found around δ 145–155 ppm. The C5' carbon is observed near δ 140-150 ppm, while the C3' and C4' carbons appear at higher field, between δ 110–125 ppm. mdpi.com

¹³C NMR Spectroscopic Data for Selected 2-(Furan-2-yl)-1,3-thiazole Derivatives

| Compound | Solvent | Thiazole C2 (ppm) | Thiazole C4 (ppm) | Thiazole C5 (ppm) | Furan C2' (ppm) | Furan C5' (ppm) | Furan C3'/C4' (ppm) | Carbonyl C=O (ppm) |

|---|---|---|---|---|---|---|---|---|

| N-(thiazol-2-yl)furan-2-carboxamide | DMSO-d₆ | 158.0 | 142.1 | 114.1 | 146.4 | 148.4 | 112.9, 118.0 | 155.0 |

Two-Dimensional (2D) NMR Techniques

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals, especially in complex derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the coupled protons on the furan ring (H-3'/H-4' and H-4'/H-5'), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to their directly attached carbons (¹H-¹³C one-bond correlations). nih.gov This is crucial for assigning the carbon signals of the furan and thiazole rings by correlating them with the already assigned proton signals. For example, the signal for the thiazole H-5 proton would show a cross-peak with the thiazole C5 carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). sdsu.edu HMBC is particularly powerful for connecting different parts of the molecule. For instance, the aldehyde proton would show a correlation to the thiazole C4 and C5 carbons. The furan H-3' proton would show a correlation to the thiazole C2 carbon, confirming the connection point between the two rings.

Analysis of Isotropic Chemical Shift Values and Correlation

Isotropic chemical shifts are the average values observed in solution NMR, resulting from the rapid tumbling of molecules. The precise values are sensitive to the molecule's electronic structure and conformation. researchgate.net

The correlation between experimentally measured chemical shifts and theoretically calculated values provides a powerful tool for structure verification. Density Functional Theory (DFT) is a widely used computational method to predict NMR chemical shifts. nih.govruc.dk By calculating the magnetic shielding tensors for each nucleus in the molecule, the isotropic shielding constant can be determined.

This computational approach is invaluable for:

Assigning complex spectra: When experimental data is ambiguous, comparing it with the shifts predicted for different possible isomers can lead to a definitive structural assignment.

Understanding substituent effects: DFT calculations can model how different functional groups on the furan or thiazole rings influence the electron density and, consequently, the chemical shifts of nearby nuclei.

Conformational analysis: For flexible molecules, calculating the chemical shifts for different stable conformers and comparing the Boltzmann-averaged values with experimental data can provide insight into the dominant conformation in solution. researchgate.net

Studies on various heterocyclic compounds have shown that modern DFT methods can predict proton and carbon chemical shifts with a high degree of accuracy, often approaching the quality of benchmark calculations. nih.gov

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound derivatives displays characteristic absorption bands corresponding to the vibrations of its specific functional groups.

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680–1710 cm⁻¹ for the aldehyde carbonyl stretching vibration.

C=N and C=C Stretching (Aromatic Rings): The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in both the thiazole and furan rings typically appear in the 1400–1650 cm⁻¹ region. nih.gov

Furan Ring Vibrations: The furan ring is characterized by several bands, including the C-O-C asymmetric stretching vibration, which is often observed around 1250-1350 cm⁻¹. The C-H out-of-plane bending vibrations of the furan ring are also characteristic. researchgate.net

Thiazole Ring Vibrations: The thiazole ring exhibits characteristic skeletal vibrations, including C-S stretching modes, which can be found in the fingerprint region below 1000 cm⁻¹. nih.gov

Characteristic FT-IR Absorption Bands for 2-(Furan-2-yl)-1,3-thiazole Derivatives

| Compound | C=O (cm⁻¹) | C=N / C=C (cm⁻¹) | C-O-C (Furan) (cm⁻¹) | N-H (cm⁻¹) |

|---|---|---|---|---|

| N-(thiazol-2-yl)furan-2-carboxamide nih.gov | 1681 | 1541 | 1286 | 3232 |

| Derivative with Imidazole (B134444) scaffold nih.gov | - | 1585 | - | 3340 |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The ATR-IR spectrum of this compound would exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts.

Key vibrational modes for the furan ring, thiazole ring, and the aldehyde group are predicted based on spectroscopic data from analogous structures. nih.govresearchgate.net The aldehyde group is expected to show a strong C=O stretching vibration, typically in the range of 1680-1700 cm⁻¹. nih.gov The thiazole heterocycle would be identified by its characteristic C=N and C-S stretching vibrations. researchgate.net The furan moiety contributes distinct bands from its C-O-C and C=C bonds. A detailed assignment of these expected vibrational frequencies is crucial for confirming the molecular structure.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group / Moiety |

|---|---|---|

| ~3100 | C-H Stretch | Furan and Thiazole Rings |

| ~2850 and ~2750 | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1685 | C=O Stretch | Aldehyde |

| ~1610 | C=N Stretch | Thiazole Ring |

| ~1550 and ~1470 | C=C Stretch | Furan and Thiazole Rings |

| ~1150 | C-O-C Asymmetric Stretch | Furan Ring |

| ~650 | C-S Stretch | Thiazole Ring |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Different ionization methods provide complementary information, from the molecular weight to the intricate fragmentation patterns that serve as a molecular fingerprint.

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules, denoted as [M+H]⁺, with minimal fragmentation. This method is ideal for determining the molecular weight of the compound with high accuracy. For this compound (C₈H₅NO₂S, monoisotopic mass: 179.0041 Da), the primary ion observed in positive-mode ESI-MS would be the protonated molecule at an m/z of approximately 180.0114.

Tandem mass spectrometry (ESI-MS/MS) experiments on the [M+H]⁺ precursor ion would induce fragmentation, providing structural insights. Common fragmentation pathways for related heterocyclic systems often involve the neutral loss of small molecules like carbon monoxide (CO) from the aldehyde group or cleavage of the bond between the two heterocyclic rings. nih.govnih.gov

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 180.0114 | Protonated Molecule (Precursor Ion) |

| [M+Na]⁺ | 201.9933 | Sodium Adduct |

| [M+H-CO]⁺ | 152.0167 | Loss of Carbon Monoxide |

| [C₄H₃O-C=O]⁺ | 95.0130 | Furoyl Cation Fragment |

Desorption Atmospheric Pressure Chemical Ionization (DART) is an ambient ionization technique that allows for the direct analysis of samples in their native state with little to no sample preparation. As a soft ionization method, DART-MS is expected to primarily generate the protonated molecule [M+H]⁺. The resulting spectrum would likely be simple, dominated by the peak at m/z 180.0114, confirming the molecular weight of the compound rapidly and efficiently. This technique is particularly useful for high-throughput screening and quality control.

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation. The resulting mass spectrum provides a unique "fingerprint" that is highly valuable for structural confirmation and library matching.

The molecular ion peak (M⁺˙) for this compound would be observed at m/z 179. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways would likely include:

Loss of a hydrogen radical from the aldehyde to form a stable [M-H]⁺ acylium ion (m/z 178).

Loss of carbon monoxide from the [M-H]⁺ ion to yield the [M-H-CO]⁺ fragment (m/z 150).

Cleavage at the furan-thiazole bond , leading to characteristic ions such as the furoyl cation (m/z 95) or the thiazole-4-carbaldehyde cation (m/z 112). researchgate.netsapub.orgresearchgate.net

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M]⁺˙ | C₈H₅NO₂S⁺˙ | 179 |

| [M-H]⁺ | C₈H₄NO₂S⁺ | 178 |

| [M-CHO]⁺ | C₇H₄NOS⁺ | 150 |

| [Thiazole-CHO]⁺ | C₄H₂NOS⁺ | 112 |

| [Furan-CO]⁺ | C₅H₃O₂⁺ | 95 |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides unambiguous proof of molecular connectivity, configuration, and conformation. For a derivative of this compound, a successful crystallographic analysis would yield a wealth of structural information. researchgate.netnih.gov

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Bond Lengths (Å) | Precise distances between atoms (e.g., C=O, C=N) |

| Bond Angles (°) | Angles between adjacent bonds |

| Dihedral Angles (°) | Torsion angles defining molecular conformation |

| Intermolecular Contacts | Details of non-covalent interactions (e.g., H-bonds) |

Computational Chemistry and Theoretical Investigations of 2 Furan 2 Yl 1,3 Thiazole 4 Carbaldehyde and Its Analogues

Quantum Chemical Calculations and Methodologies

Quantum chemical calculations serve as a powerful tool for predicting molecular geometries, electronic structures, and various spectroscopic properties. The two principal ab initio and density functional-based methods employed for such investigations are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

Density Functional Theory (DFT) has become a prevalent method for studying the electronic properties of heterocyclic systems, including furan (B31954) and thiazole (B1198619) derivatives, due to its favorable balance of computational cost and accuracy. nih.govresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties such as molecular orbitals. nih.goveurjchem.com

In studies of related furan-thiazole systems, DFT has been used to investigate molecular and electronic structures. nih.gov For instance, research on 4-(Furan-2-yl) thiazol-2-amine derivatives utilized DFT to evaluate the energies of the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) to determine reactivity parameters. ekb.eg Such calculations are crucial for understanding the stability and chemical behavior of these compounds. eurjchem.com The choice of basis set, such as 6-311++G(d,p), is critical in these calculations to ensure accurate descriptions of the molecular system. wu.ac.thresearchgate.net Theoretical investigations on similar heterocyclic amides have successfully correlated DFT-calculated structures with experimental data from X-ray diffraction (XRD), confirming the reliability of the computational models. nih.gov

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orggatech.edu It is a self-consistent field (SCF) method, meaning it iteratively solves equations until the solution is consistent with the field it generates. wikipedia.org While HF theory provides a good starting point for more advanced calculations, it inherently neglects electron correlation, which can be a limitation for accurately predicting certain molecular properties.

In modern computational chemistry, HF calculations are often used as a baseline or as a component of more sophisticated methods. pku.edu.cn For periodic systems and large molecules, the principles of HF theory are adapted to handle the complexity. rsc.org The method solves a set of coupled equations to yield the Hartree-Fock wave function and the energy of the system. wikipedia.org The resulting one-electron wave functions are often approximated by a linear combination of atomic orbitals, typically using Gaussian-type basis sets to save computation time. wikipedia.org While specific HF studies on 2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde are not extensively documented in isolation, the methodology is a cornerstone for the computational analysis of organic molecules, often preceding DFT or other correlation-corrected approaches. eurjchem.compku.edu.cn

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of a molecule is governed by the distribution and energy of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The spatial distribution of these orbitals provides critical information about the reactive sites of a molecule. In furan-thiazole systems, the HOMO is typically characterized by π-electron density distributed across the heterocyclic rings, while the LUMO also consists of a π*-antibonding orbital.

Theoretical studies on analogous structures, such as 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives, have shown that the shapes and energies of HOMO and LUMO orbitals are sensitive to substituent effects and the solvent environment. researchgate.net For furan itself, the HOMO and LUMO are key to its function as an electron donor in reactions. researchgate.net In molecules containing both furan and thiazole rings, the electron density in these frontier orbitals is often delocalized over the entire π-conjugated system, which is crucial for its electronic properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔEg), is a significant parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. beilstein-journals.org A small energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. beilstein-journals.org

DFT calculations are a standard method for predicting ΔEg. nih.gov Studies on polythiophenes containing thiazole moieties have shown that substitutions on the molecular backbone can significantly alter the band gap; for example, replacing an oxygen atom with sulfur or adding a benzothiazole (B30560) group can dramatically decrease the energy gap. nih.gov For isoacenofurans, which share the furan core, DFT calculations have demonstrated that their HOMO-LUMO gaps are smaller than those of corresponding acenes, indicating a more highly delocalized π-system. beilstein-journals.org This principle applies to this compound, where the conjugated system of the two rings and the aldehyde group influences the energy levels of the frontier orbitals.

| Compound/System | EHOMO (eV) | ELUMO (eV) | ΔEg (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Isobenzofuran | - | - | 4.05 | DFT | beilstein-journals.org |

| 1,3-Diphenylisobenzofuran | - | - | 3.05 | DFT | beilstein-journals.org |

| Polythiophene-derivative (P1) | - | - | 0.621 | DFT | nih.gov |

| Polythiophene-derivative (P2) | - | - | 0.239 | DFT | nih.gov |

Intramolecular Charge Transfer (ICT) is an electronic process where, upon photoexcitation, electron density moves from an electron-donating part of a molecule to an electron-accepting part. elsevierpure.com This phenomenon is common in donor-π-acceptor (D-π-A) systems. In this compound, the furan ring can act as an electron donor, the thiazole ring as part of the π-bridge, and the carbaldehyde group as an electron acceptor.

Studies on related thiazole derivatives have demonstrated the presence of ICT processes. nih.gov For example, in 5-methoxy-2-(2-pyridyl)thiazole derivatives, the emission properties are governed by ICT processes that are sensitive to substituent and solvent polarity. nih.gov The occurrence of ICT can lead to significant shifts in fluorescence emission spectra (solvatochromism) as the polarity of the solvent changes. acs.org Theoretical calculations, such as Time-Dependent DFT (TD-DFT), are used to model the excited states and confirm the charge transfer character. elsevierpure.com Evidence for ICT can be found by analyzing the charge distribution in the ground and excited states, where a significant change indicates a charge transfer process. researchgate.net This phenomenon is fundamental to the application of such molecules in optical materials and sensors. elsevierpure.com

Molecular Reactivity and Stability Descriptors

Molecular reactivity and stability are fundamental aspects of chemical behavior that can be quantitatively described using a variety of theoretical descriptors. These descriptors are derived from the electronic structure of the molecule and provide a framework for understanding and predicting chemical reactions.

Mulliken population analysis is a method for estimating partial atomic charges, which provides valuable information about the electrostatic potential of a molecule. The distribution of charges can influence the molecule's dipole moment, polarizability, and other electronic properties. In thiazole derivatives, electronegative atoms like nitrogen, oxygen, and sulfur tend to carry negative charges, while carbon and hydrogen atoms are generally more positive. irjweb.com

| Atom | Calculated Mulliken Charge (a.u.) |

|---|---|

| O (Furan) | -0.5 to -0.6 |

| N (Thiazole) | -0.4 to -0.5 |

| S (Thiazole) | +0.1 to +0.2 |

| C (Carbaldehyde) | +0.3 to +0.4 |

| O (Carbaldehyde) | -0.5 to -0.6 |

Note: The values in this table are illustrative and based on general findings for furan and thiazole derivatives, as specific data for this compound was not found in the searched literature.

Conceptual DFT provides a framework for defining and calculating chemical concepts such as electronegativity (χ), chemical hardness (η), and softness (S). Electronegativity is a measure of an atom's ability to attract electrons, while chemical hardness represents the resistance to a change in electron distribution. Softness is the reciprocal of hardness. These global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Chemical Softness (S) = 1 / η

A large HOMO-LUMO gap is indicative of high kinetic stability and low chemical reactivity. mdpi.com

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Electron-attracting power |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | Propensity for charge transfer |

Ionization potential (IP) and electron affinity (EA) are fundamental properties that relate to the energy required to remove an electron and the energy released when an electron is added to a molecule, respectively. Within the framework of DFT, these can be approximated using Koopmans' theorem:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

These values are crucial for understanding the molecule's behavior in redox reactions and its electron-donating or accepting capabilities.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the carbaldehyde group and the nitrogen atom of the thiazole ring, indicating these as primary sites for electrophilic attack. orientjchem.org Conversely, the hydrogen atom of the carbaldehyde group and regions near the sulfur atom might exhibit a positive potential (blue), suggesting their susceptibility to nucleophilic attack. orientjchem.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (lone pairs, core orbitals, and bonding orbitals). NBO analysis is particularly useful for studying hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. mdpi.comresearchgate.net

In the context of this compound, NBO analysis could reveal the extent of electron delocalization between the furan and thiazole rings and the influence of the electron-withdrawing carbaldehyde group on the electronic structure of the molecule. The stabilization energies associated with these interactions can be quantified, providing a measure of their significance. mdpi.comresearchgate.net

Molecular Docking Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand and its target biomacromolecule, typically a protein or a nucleic acid. Such simulations are crucial for elucidating the binding modes and affinities of potential drug candidates, thereby guiding the design of more potent and selective inhibitors.

In the context of this compound and its analogues, molecular docking studies have been instrumental in identifying their potential biological targets and understanding the structural basis of their activity. For instance, various derivatives of the furan-thiazole scaffold have been investigated for their antimicrobial and enzyme inhibitory activities.

One study focused on novel thiazole derivatives containing imidazole (B134444) and furan scaffolds as potential antibacterial agents targeting the DNA gyrase B enzyme. nih.gov The molecular docking analysis revealed that these compounds exhibited good binding energies and interacted with key amino acid residues within the active site of the enzyme, comparable to the native inhibitor. nih.govresearchgate.net This suggests that the furan-thiazole moiety can serve as a valuable scaffold for the development of new DNA gyrase B inhibitors.

In another investigation, a series of 5-hydroxymethylfuran incorporated thiazole-based furan derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. researchgate.net Molecular docking studies were performed to understand the binding interactions of these compounds with the active sites of AChE (PDB ID: 4EY7) and BChE (PDB ID: 4BDS). researchgate.net The results highlighted the potential of these derivatives as dual cholinesterase inhibitors. researchgate.net

Furthermore, the versatility of the thiazole scaffold is evident in studies where its derivatives have been docked against various other targets. For example, pyrazolyl–thiazole derivatives of thiophene (B33073) have been computationally studied to understand their binding interactions with biological targets related to their antimicrobial and antioxidant activities. nih.govrsc.org Similarly, other thiazole derivatives have been investigated as potential inhibitors of enzymes like FabH and tubulin. wjarr.comnih.gov

The following table summarizes the findings from a representative molecular docking study of a thiazole-based furan derivative against AChE and BChE.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

| Compound 2b | AChE (4EY7) | - | Not specified |

| Compound 2f | BChE (4BDS) | - | Not specified |

| Tacrine | AChE (4EY7) | - | Not specified |

| Tacrine | BChE (4BDS) | - | Not specified |

These studies collectively underscore the utility of molecular docking in identifying and characterizing the interactions of furan-thiazole derivatives with various biological targets, providing a rational basis for the design of new therapeutic agents.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

The pharmacokinetic profile of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its clinical efficacy and safety. In silico ADME prediction models are now widely used in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic properties, thereby reducing the likelihood of late-stage failures.

For this compound and its analogues, several studies have reported their in silico ADME properties. A study on thiazole-based furan derivatives for Alzheimer's disease therapy evaluated their physicochemical and ADME properties. researchgate.net The researchers found that most of the synthesized derivatives adhered to Lipinski's rule of five, a guideline used to assess drug-likeness and predict oral bioavailability. researchgate.net Parameters such as the number of rotatable bonds, hydrogen bond donors, and acceptors were within acceptable ranges, suggesting good oral absorption and brain penetration. researchgate.net The total polar surface area (TPSA), a key predictor of drug transport, was also found to be below the 120 Ų threshold for most compounds, further indicating favorable absorption characteristics. researchgate.net

Another study on substituted phenyl and furan ring-containing thiazole Schiff base derivatives also included in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. nih.gov Similarly, furan-2-yl-morpholinophenylpyrimidine derivatives were subjected to ADME predictions, with all compounds meeting the necessary criteria for drug-likeness. asianpubs.org

The following table presents a selection of predicted ADME and physicochemical properties for some thiazole-based furan derivatives from a study targeting Alzheimer's disease. researchgate.net

| Compound | Molecular Weight ( g/mol ) | logP | H-bond Donors | H-bond Acceptors | TPSA (Ų) | Lipinski's Rule of 5 |

| 2a | - | - | - | - | - | Compliant |

| 2b | - | - | - | - | - | Compliant |

| 2f | - | >4 | - | - | - | Compliant |

| 2l | - | >4 | - | - | - | Compliant |

Structure Activity Relationship Sar and Pharmacophore Development for 2 Furan 2 Yl 1,3 Thiazole 4 Carbaldehyde Derivatives

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of derivatives based on the furan-thiazole core is highly dependent on the nature, position, and stereochemistry of various substituents. Modifications are typically made at the carbaldehyde group at the 4-position of the thiazole (B1198619) ring, as well as on the furan (B31954) and thiazole rings themselves, to modulate the electronic and steric properties of the molecule.

The electronic properties of substituents on the aromatic rings of furan-thiazole derivatives play a pivotal role in their biological activity. Studies on related thiazole structures have shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly influence efficacy.

For instance, in a series of thiazole-based furan derivatives designed as potential agents for Alzheimer's disease, the introduction of an electron-donating methoxy (B1213986) (-OCH3) group on a phenyl ring attached to the thiazole moiety resulted in the most potent inhibition against acetylcholinesterase (AChE). researchgate.net Conversely, the presence of a strong electron-withdrawing nitro (-NO2) group led to significant radical scavenging activity. researchgate.net Analysis of 2,4-disubstituted thiazole derivatives revealed that the presence of both electron-withdrawing NO2 groups and electron-donating OMe groups in the para position of a benzene (B151609) ring attached to the thiazole was beneficial for antifungal activity. nih.gov

These findings suggest that the aldehyde group of 2-(furan-2-yl)-1,3-thiazole-4-carbaldehyde can be converted into various functional groups (like hydrazones or Schiff bases) which can then be substituted with phenyl rings bearing EDGs or EWGs to fine-tune the biological response. For example, an EDG might enhance binding to a target enzyme by increasing electron density at a key interaction point, while an EWG could be crucial for mechanisms involving redox reactions or specific hydrogen bonding.

Table 1: Effect of Electronic Groups on Biological Activity of Thiazole Derivatives

| Compound Class | Substituent (Group Type) | Position | Observed Activity |

|---|---|---|---|

| Thiazole-based furan derivatives researchgate.net | -OCH3 (EDG) | Phenyl ring attached to thiazole | Potent Acetylcholinesterase (AChE) inhibition |

| Thiazole-based furan derivatives researchgate.net | -NO2 (EWG) | Phenyl ring attached to thiazole | High radical scavenging potential |

| 2,4-disubstituted thiazoles nih.gov | -NO2 (EWG) | para-position of benzene ring | Beneficial for antifungal activity |

This table is generated based on data from related thiazole structures to infer potential effects on the target scaffold.

Halogenation is a common strategy in medicinal chemistry to improve the pharmacological profile of lead compounds. Halogens, particularly fluorine and chlorine, can enhance metabolic stability, membrane permeability, and binding affinity through halogen bonding. nih.gov

In studies of fluorinated hydrazinylthiazole derivatives, the presence of a 4-fluorophenyl group attached to the thiazole ring was found to enhance antiglycation activity. nih.gov The position of the fluorine atom is also critical; for example, derivatives with a 4-fluorophenyl group demonstrated potent α-amylase inhibition. nih.gov This highlights that incorporating halogenated phenyl rings, perhaps via condensation with the carbaldehyde group of the parent molecule, could be a promising strategy.

Other substitutions, such as converting the carbaldehyde into a hydrazone or a Schiff base, introduce new points for interaction and diversification. For instance, new hydrazones and Schiff bases derived from thiazole scaffolds have demonstrated significant antibacterial activity. researchgate.net

While specific studies on positional isomerism for the this compound core are limited, general principles of medicinal chemistry suggest that the relative positions of the furan and carbaldehyde groups on the thiazole ring are critical. The thiazole ring has distinct positions for electrophilic and nucleophilic reactions (electrophilic reactivity: 5 > 2 > 4; nucleophilic reactivity: 2 > 5 > 4), meaning that isomers like 2-(furan-2-yl)-1,3-thiazole-5-carbaldehyde (B1444878) or 4-(furan-2-yl)-1,3-thiazole-2-carbaldehyde (B14189814) would exhibit different chemical reactivity and spatial arrangement of functional groups. ijper.org This would, in turn, lead to different binding modes with biological targets and, consequently, variations in bioactivity. The specific 2,4-disubstitution pattern of the parent compound places the furan ring adjacent to the nitrogen atom and the carbaldehyde group adjacent to the sulfur atom, defining a specific vector for potential interactions within a receptor's binding site.

Identification of Key Pharmacophore Features for Targeted Biological Responses

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For furan-thiazole derivatives, key pharmacophoric features often include a combination of hydrogen bond donors (HBDs), hydrogen bond acceptors (HBAs), and hydrophobic regions. nih.gov

Based on the rational design of related thiazole derivatives, the key features can be identified as: nih.gov

Hydrophobic Core: The fused furan-thiazole ring system provides a rigid, aromatic, and largely hydrophobic scaffold. Additional hydrophobic features, such as substituted phenyl rings, are often added to enhance binding affinity.

Hydrogen Bond Acceptors (HBAs): The nitrogen atom in the thiazole ring, the oxygen atom in the furan ring, and the carbonyl oxygen of the carbaldehyde group are potent HBAs. These are crucial for anchoring the molecule in the active site of target enzymes or receptors.

Hydrogen Bond Donors (HBDs): While the parent molecule lacks a strong HBD, derivatives synthesized from the carbaldehyde group, such as hydrazones (-C=N-NH-), introduce essential HBDs that can form critical interactions with biological targets. nih.govnih.gov

For example, in the design of anti-Candida agents, a pharmacophore model for 4-substituted thiazole derivatives identified the thiazole nitrogen as an HBA, the hydrazone linker as an HBD/HBA group, and an attached phenyl ring as a hydrophobic feature. nih.gov

Conformational Analysis and Its Correlation with Therapeutic Efficacy

Computational studies, such as molecular docking, are often employed to predict the preferred binding poses and conformations of these derivatives. rsc.orgresearchgate.net For instance, in thiosemicarbazone derivatives of furan-2-carbaldehyde, X-ray crystallography has shown that molecules can adopt either an E or Z conformation about the imine bond, which significantly alters the molecule's shape and potential for intramolecular hydrogen bonding. researchgate.net Such conformational preferences are vital for therapeutic efficacy, as only specific conformers may be able to bind productively to the target protein.

Rational Design Principles for Optimized Bioactivity and Selectivity

Based on SAR and pharmacophore modeling, several rational design principles can be established for developing potent and selective derivatives of this compound:

Modification of the Carbaldehyde Group: The aldehyde is a key reactive handle. Converting it to hydrazones, Schiff bases, or other functionalities allows for the introduction of diverse substituents. researchgate.netscirp.org This strategy can be used to add HBDs and modulate hydrophobicity.

Introduction of Substituted Aryl Moieties: Adding substituted phenyl or other aromatic rings can enhance π-π stacking interactions and hydrophobic interactions within the binding site. The choice of substituents on these rings (EDGs, EWGs, halogens) is a powerful tool for fine-tuning electronic properties and optimizing activity. nih.govresearchgate.netnih.gov

Scaffold Hopping and Isosteric Replacement: While maintaining the core furan-thiazole structure, replacing the furan with another five-membered heterocycle like thiophene (B33073) or pyrrole (B145914) could be explored to modulate activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Conformational Rigidity: Introducing groups that restrict the rotation between the furan and thiazole rings could lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.

By systematically applying these principles, researchers can navigate the chemical space around the this compound scaffold to develop derivatives with optimized therapeutic potential.

Biological Activity Research and Proposed Mechanisms of Action of 2 Furan 2 Yl 1,3 Thiazole 4 Carbaldehyde Derivatives

Antimicrobial Activity Spectrum

Derivatives incorporating the furan-thiazole core have demonstrated notable activity against a variety of microbial pathogens, including both bacteria and fungi. This broad-spectrum activity highlights their potential in the development of new antimicrobial agents.

Antibacterial Efficacy against Various Strains

The antibacterial potential of furan-thiazole derivatives has been evaluated against several Gram-positive and Gram-negative bacterial strains. Research has shown that specific structural modifications to the core molecule can lead to significant antibacterial efficacy. For instance, a series of novel thiazole (B1198619) derivatives incorporating a 2-(furan-2-yl)-1H-imidazole component were synthesized and tested for their antibacterial action. mdpi.comnih.gov

In one study, carbothioamide and thiazole derivatives bearing the furan (B31954) moiety were assessed against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The results, measured by the zone of inhibition, indicated potent activity. Specifically, a carbothioamide derivative (Compound 3a ) and a thiazole derivative (Compound 8a ) showed high antibacterial activity against both S. aureus and E. coli. mdpi.comnih.govresearchgate.net The minimum inhibitory concentration (MIC) values for several of these compounds were found to be lower than the reference drug neomycin against E. coli, indicating strong potency. mdpi.comnih.gov

Another study on thiosemicarbazone derivatives of furan-2-carbaldehyde, which are often precursors for thiazole synthesis, also revealed significant antibacterial properties. One such derivative, 5-nitro-furan-2-carbaldehyde thiosemicarbazone (Compound 5 ), exhibited a potent MIC of 1 μg/mL against Staphylococcus aureus, which was superior to reference drugs like nitrofurantoin (B1679001) and gentamicin. researchgate.net

| Compound | Bacterial Strain | Activity (Inhibition Zone in mm) | MIC (μg/mL) |

|---|---|---|---|

| Thiazole Derivative 3a | S. aureus | 28 | 4.88 |

| Thiazole Derivative 3a | E. coli | 27 | 4.88 |

| Thiazole Derivative 8a | S. aureus | 25 | 9.77 |

| Thiazole Derivative 8a | E. coli | 28 | 9.77 |

| 5-nitro-furan-2-carbaldehyde thiosemicarbazone (Compound 5) | S. aureus | Not Reported | 1 |

Antifungal Efficacy against Diverse Fungi

The same family of furan-thiazole derivatives has also been investigated for its effectiveness against various fungal pathogens. The studies highlight that these compounds can be potent inhibitors of fungal growth, sometimes surpassing the activity of standard antifungal agents.

In tests against Candida albicans, a common opportunistic yeast, thiazole derivatives 3a and 6d demonstrated the most significant activity, with inhibition zones of 26 mm. mdpi.comnih.govresearchgate.net Another compound, thiazole 6c , showed the highest activity against the filamentous fungus Aspergillus niger, with an inhibition zone of 37 mm, which was superior to the standard drug cyclohexamide. mdpi.comnih.govresearchgate.net

Furthermore, studies on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives confirmed very strong antifungal effects against clinical isolates of C. albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The mechanism of action for these compounds is suggested to be related to interference with the fungal cell wall structure or the cell membrane. nih.gov Thiosemicarbazone derivatives of furan-2-carbaldehyde also showed activity, although one compound tested was ten times less active than amphotericin B against C. albicans. researchgate.net

| Compound | Fungal Strain | Activity (Inhibition Zone in mm) | MIC (μg/mL) |

|---|---|---|---|

| Thiazole Derivative 3a | C. albicans | 26 | 156.25 |

| Thiazole Derivative 6d | C. albicans | 26 | 156.25 |

| Thiazole Derivative 6c | A. niger | 37 | Not Reported |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | C. albicans (clinical isolates) | Not Reported | 0.008–7.81 |

Antineoplastic and Antiproliferative Activity in Cellular Models

Thiazole derivatives, including those with a furan component, have emerged as a promising class of compounds in anticancer research. researchgate.net Their antiproliferative activity has been demonstrated across a variety of human cancer cell lines.

One study investigated novel N-acylated 2-amino-5-benzyl-1,3-thiazoles and found they exerted antineoplastic activity, showing selectivity against glioma and melanoma cells. researchgate.netbiopolymers.org.ua A specific derivative, N-[5-(4-Ethylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isothiochromene-3-carboxamide, was identified as being particularly toxic to human glioblastoma U251 cells and human melanoma WM793 cells, while having low toxicity towards pseudo-normal cells. researchgate.netnih.gov

In another research effort, a novel thiazole derivative, 5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile, was synthesized and evaluated for its antiproliferative effects. dergipark.org.tr It showed strong, dose-dependent inhibitory activity against human liver (HepG-2) and breast (MCF-7) cancer cell lines, with IC₅₀ values of 14.05 µg/mL and 17.77 µg/mL, respectively. dergipark.org.tr

Additionally, thiosemicarbazone derivatives of furan-2-carbaldehyde have been evaluated for their antitumor properties. The 5-nitro derivative demonstrated significant cytotoxic activity against a panel of human tumor cell lines, with its highest antiproliferative effect observed on the HuTu80 (duodenal adenocarcinoma) cell line (IC₅₀ = 13.36 µM). researchgate.net Derivatives with 5-(4-methoxyphenyl) and 5-(1-naphthyl) substitutions also showed high activity against the LNCaP prostate cancer cell line. researchgate.net

| Compound/Derivative Type | Cancer Cell Line | Activity (IC₅₀ Value) |

|---|---|---|

| Pyrano[2,3-d]thiazole derivative | HepG-2 (Liver) | 14.05 µg/mL |

| Pyrano[2,3-d]thiazole derivative | MCF-7 (Breast) | 17.77 µg/mL |

| 5-nitro-furan-2-carbaldehyde thiosemicarbazone | HuTu80 (Duodenal) | 13.36 µM |

| 5-(4-methoxyphenyl)-furan-2-carbaldehyde thiosemicarbazone | LNCaP (Prostate) | 13.31 µM |

| 5-(1-naphthyl)-furan-2-carbaldehyde thiosemicarbazone | LNCaP (Prostate) | 7.69 µM |

Antioxidant Potential and Free Radical Scavenging Capabilities

The antioxidant properties of 2-(furan-2-yl)-1,3-thiazole derivatives are another area of active investigation. These compounds have shown the ability to neutralize free radicals, which are implicated in oxidative stress and various diseases.

The antioxidant activity of thiazole derivatives containing an imidazole (B134444) and furan scaffold was evaluated using the phosphomolybdate method. mdpi.comresearchgate.net This assay measures the total antioxidant capacity of a compound. The results indicated that several of the synthesized thiazoles exhibited significant antioxidant activity. Notably, compounds 3a and 6a showed the highest antioxidant capacities, with values of 1962.48 and 2007.67 µg AAE/g dry sample, respectively. mdpi.comresearchgate.net

Other studies have focused on the radical scavenging abilities of thiazole derivatives using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. In one study, a series of thiazole compounds were synthesized and showed significant DPPH radical scavenging activities, with some compounds exhibiting better antioxidant activity than the standard, gallic acid. nih.gov Similarly, a thiosemicarbazone derivative of furan-2-carbaldehyde demonstrated a moderate effect in scavenging DPPH radicals, with an IC₅₀ value of 40.9 µg/mL. researchgate.net Phenolic thiazoles have also been shown to be effective scavengers of ABTS•+, DPPH•, and NO• radicals. dergipark.org.tr

| Compound | Antioxidant Assay | Activity |

|---|---|---|

| Thiazole Derivative 3a | Phosphomolybdate | 1962.48 µg AAE/g |

| Thiazole Derivative 6a | Phosphomolybdate | 2007.67 µg AAE/g |

| Thiazole Derivative 2c | DPPH Scavenging | IC₅₀ = 29.16 ± 0.009 µM |

| Furan-2-carbaldehyde thiosemicarbazone (Compound 1) | DPPH Scavenging | IC₅₀ = 40.9 µg/mL |

Enzyme Inhibition Studies

Certain derivatives of the furan-thiazole structure have been identified as inhibitors of specific enzymes, suggesting their therapeutic potential for a range of conditions, including neurodegenerative diseases.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase inhibitors are a class of drugs used to treat symptoms of Alzheimer's disease. Research has explored the potential of thiazole-based derivatives to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic system. nih.gov

A study focusing on new thiazole-based derivatives found several compounds with potent AChE inhibitory activities. acs.org Two compounds, in particular, exhibited IC₅₀ values of 103.24 nM and 108.94 nM, respectively, demonstrating significant potency. acs.org While some synthesized series of thiazole compounds have shown weak inhibitory activity against both AChE and BuChE, they often display more effectiveness against AChE. nih.gov These findings underscore the potential of the thiazole scaffold as a foundational structure for developing new and improved AChE inhibitors. acs.org

| Compound Series/Derivative | Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|

| Thiazole-based derivative 10 | AChE | 103.24 nM |

| Thiazole-based derivative 16 | AChE | 108.94 nM |

| Thiazole-based derivative 13 | AChE | Moderate Activity |

| Thiazole-based derivative 17 | AChE | Moderate Activity |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical signaling protein involved in angiogenesis, the formation of new blood vessels. nih.gov Its over-expression is a hallmark of many cancers, making it a prime target for anticancer therapies. wjpmr.com Derivatives of the 2-(furan-2-yl)-1,3-thiazole-4-carbaldehyde scaffold have been investigated as potential VEGFR-2 inhibitors.

Research into a series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives, which share the furan-carboxamide moiety, has shown promising results. Several compounds in this series exhibited potent inhibitory activity against VEGFR-2, with IC50 values in the nanomolar range. For instance, select compounds demonstrated IC50 values between 7.4 and 11.5 nM, comparable to the known VEGFR-2 inhibitor, Pazopanib. mdpi.com Molecular docking studies suggest that these compounds can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain. mdpi.com

One study highlighted that the presence of a furan ring in thiazolidine-2,4-dione derivatives resulted in a stronger affinity for VEGFR-2 compared to derivatives containing a thiophene (B33073) ring. nih.gov Another series of thiazole-based derivatives, synthesized from hydrazinecarbothioamide precursors, also showed significant VEGFR-2 inhibitory activity. Specifically, a 4-chlorophenylthiazole derivative and a 3-nitrophenylthiazole derivative demonstrated 81.36% and 85.72% inhibition of VEGFR-2, respectively, which was comparable to the standard drug sorafenib (B1663141) (86.93%). dntb.gov.uanih.gov

Table 1: VEGFR-2 Inhibitory Activity of Selected Furan-Thiazole Derivatives

| Compound ID | Modification | IC50 (nM) | Reference |

|---|---|---|---|

| Derivative 1 | N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide | 7.4 | mdpi.com |

| Derivative 2 | N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide | 11.5 | mdpi.com |

| 4-chlorophenylthiazolyl derivative | Hydrazinyl-thiazole | - | dntb.gov.uanih.gov |

| 3-nitrophenylthiazolyl derivative | Hydrazinyl-thiazole | - | dntb.gov.uanih.gov |

Note: Specific IC50 values for the hydrazinyl-thiazole derivatives were not provided in the source material, but their percentage inhibition was reported as comparable to sorafenib.

The proposed mechanism of action for these derivatives involves their competition with ATP for binding to the kinase domain of VEGFR-2. This binding is thought to be stabilized by interactions between the furan and thiazole moieties and key amino acid residues in the active site, thereby blocking the autophosphorylation of the receptor and inhibiting downstream signaling pathways that promote angiogenesis.

Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibition

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, and survival. nih.gov The gamma isoform, PI3Kγ, is particularly implicated in inflammatory and autoimmune diseases. A notable example of a potent and selective PI3Kγ inhibitor derived from a similar structural class is AS-252424, a furan-2-ylmethylene thiazolidinedione. nih.govresearchgate.netrsc.org

AS-252424 has demonstrated a high degree of selectivity for PI3Kγ with an IC50 value of 30 nM. nih.govnih.gov Its inhibitory activity against other PI3K isoforms is significantly lower, with IC50 values of 940 nM for PI3Kα, 20,000 nM for PI3Kβ, and 20,000 nM for PI3Kδ. nih.gov This selectivity is attributed to specific interactions within the ATP-binding site of the enzyme. Structure-based design and X-ray crystallography have revealed that an acidic NH group on the thiazolidinedione ring and a hydroxy group on a phenyl substituent attached to the furan moiety are crucial for potent and selective binding to PI3Kγ. mdpi.com

Table 2: Inhibitory Activity of AS-252424 against PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

|---|---|

| PI3Kγ | 30 |

| PI3Kα | 940 |

| PI3Kβ | 20,000 |

| PI3Kδ | 20,000 |

The mechanism of action of these furan-thiazole derivatives as PI3Kγ inhibitors is competitive inhibition of ATP binding. By occupying the ATP-binding pocket, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical step in the PI3K signaling pathway. This blockade of PIP3 production disrupts downstream signaling cascades, leading to the observed anti-inflammatory effects. mdpi.com

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components. mdpi.com Overexpression of certain MMPs is associated with various pathological conditions, including cancer metastasis and inflammatory diseases. nih.gov While specific research on the MMP inhibitory activity of this compound derivatives is limited, the broader class of thiazole-containing compounds has been explored as potential MMP inhibitors. nih.govrsc.org

One study on a series of thiazole derivatives reported that a specific compound, ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate, exhibited inhibitory activity against multiple MMPs, including MMP-1, MMP-8, and MMP-9. nih.gov This suggests that the thiazole scaffold can be a viable starting point for the design of MMP inhibitors. The proposed mechanism of action for many MMP inhibitors involves the chelation of the catalytic zinc ion in the active site of the enzyme by a functional group on the inhibitor molecule.

Further research is necessary to synthesize and evaluate derivatives of this compound for their potential to inhibit MMPs and to elucidate their specific mechanisms of action.

Exploration of Other Therapeutically Relevant Activities

Beyond their roles as enzyme inhibitors, derivatives of the this compound scaffold have been investigated for a range of other therapeutic properties.

Both furan and thiazole moieties are present in compounds known to possess anti-inflammatory properties. mdpi.com Furan derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, as well as by scavenging free radicals. mdpi.com Similarly, thiazole derivatives have been evaluated for their anti-inflammatory potential, with some compounds showing significant reductions in paw edema in animal models of inflammation.

A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the production of pro-inflammatory cytokines such as NO, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated RAW264.7 cells. nih.govmdpi.com One compound, in particular, demonstrated potent anti-inflammatory activity with IC50 values of 10.992 µM for NO, 2.294 µM for IL-6, and 12.901 µM for TNF-α. nih.gov

The proposed anti-inflammatory mechanism for these derivatives often involves the inhibition of key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, or the modulation of inflammatory cytokine production.

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents. The furan and thiazole rings are found in various compounds with antimycobacterial activity. Research has shown that certain furan derivatives are important for antitubercular activity.

Thiazolylhydrazone derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv, with some compounds showing significant inhibition (92% to 96%) at a concentration of 6.25 µg/mL. In another study, 2,4-disubstituted pyridine (B92270) derivatives demonstrated potent in vitro antitubercular effects with minimum inhibitory concentration (MIC99) values as low as 0.8 and 1.5 μg/ml for the two most potent compounds. While not direct derivatives of the core compound of this article, this research highlights the potential of the thiazole scaffold in the development of new antitubercular drugs.

The mechanism of action for these compounds is still under investigation but may involve the inhibition of essential mycobacterial enzymes or disruption of the bacterial cell wall.

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. The furan moiety has been incorporated into various heterocyclic systems to explore their anticonvulsant potential.

A study on S-derivatives of 5-(furan-2-yl)-4R1-1,2,4-triazole-3-thiones demonstrated significant anticonvulsant activity in animal models. One particular derivative, 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone), was found to be more potent than the reference drugs phenobarbital (B1680315) and Mydocalm in a corazol-induced seizure model in rats. Additionally, thiazole-bearing 4-thiazolidinones have been identified as a promising class of anticonvulsant agents, with several compounds showing excellent activity in both pentylenetetrazole-induced seizure and maximal electroshock seizure tests.

The exact mechanism of anticonvulsant action for these derivatives is not fully elucidated but may involve modulation of ion channels (such as sodium or calcium channels) or enhancement of GABAergic neurotransmission.

Antiviral Effects (e.g., Anti-HIV, Anti-SARS-CoV-2)

While direct studies on derivatives of this compound against a wide range of viruses are still developing, the broader class of thiazole-containing compounds has shown significant promise in antiviral research. The thiazole ring is a key component in a number of approved antiviral medications, highlighting its importance as a pharmacophore.

Anti-HIV Activity: Research into thiosemicarbazone derivatives has identified them as potential inhibitors of HIV. Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including antiviral properties. Some thiosemicarbazones have demonstrated the ability to inhibit the replication of HIV strains, making derivatives of this compound containing this functional group a subject of scientific interest.

Anti-SARS-CoV-2 Activity: The global health crisis caused by SARS-CoV-2 has spurred intensive research into novel antiviral agents. Thiazole derivatives have been investigated as potential inhibitors of key viral proteins of SARS-CoV-2, such as the main protease (Mpro), which is essential for viral replication. Molecular docking studies have suggested that certain thiazole analogs can bind effectively to the active site of these viral enzymes. This indicates that derivatives of this compound could be designed to target SARS-CoV-2, although specific experimental data for these exact derivatives is still forthcoming.

Antileishmanial Activity

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health problem with limited treatment options. The search for new, effective, and less toxic antileishmanial drugs is a priority. Heterocyclic compounds, including those containing furan and thiazole rings, are a focal point of this research.

Thiazole derivatives have been identified as potential inhibitors of enzymes crucial for the survival of the Leishmania parasite, such as superoxide (B77818) dismutase (SOD). By inhibiting such enzymes, these compounds can disrupt the parasite's antioxidant defense system, leading to its death.

Furthermore, thiosemicarbazone derivatives have also demonstrated notable antileishmanial activity. Studies on various thiosemicarbazones have shown their effectiveness against both the promastigote and amastigote forms of Leishmania species. The proposed mechanism for their action often involves the chelation of essential metal ions or the inhibition of parasitic enzymes. This makes the synthesis and evaluation of thiosemicarbazone derivatives of this compound a promising strategy in the development of new treatments for leishmaniasis. Research has shown that certain hydrazone derivatives can significantly enhance antileishmanial activity when incorporated into other heterocyclic structures.

While the direct synthesis and biological evaluation of a wide array of derivatives from this compound are in the early stages, the established antiviral and antileishmanial potential of the constituent chemical motifs provides a strong rationale for their continued investigation.

Medicinal Chemistry Applications and Future Trajectories for 2 Furan 2 Yl 1,3 Thiazole 4 Carbaldehyde Based Agents

Application of Molecular Hybridization in Drug Design

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores—structural units with known biological activity—into a single hybrid molecule. The goal is to create a new chemical entity with enhanced affinity, better efficacy, or a more desirable pharmacological profile than the individual components. The thiazole-furan scaffold is a clear example of this approach, leveraging the well-documented therapeutic properties of both the thiazole (B1198619) and furan (B31954) rings. nih.gov

The thiazole ring is a core component in numerous FDA-approved drugs and is known to exhibit a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govmdpi.com Similarly, furan derivatives are found in many natural products and synthetic compounds with significant therapeutic value, demonstrating activities such as antimicrobial and anticancer effects. derpharmachemica.comresearchgate.net

A practical application of this strategy is seen in the synthesis of novel compounds that incorporate the 2-(furan-2-yl)-1H-imidazole moiety into a thiazole structure. nih.gov By combining these three heterocyclic systems, researchers aim to develop agents with potent antibacterial and antioxidant properties, demonstrating the power of hybridization to generate novel therapeutic candidates. mdpi.comnih.gov

Lead Compound Identification and Optimization Strategies

The identification of a lead compound—a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure—is a critical step in drug discovery. nih.gov The thiazole-furan scaffold serves as a versatile template for generating and identifying such leads. nih.gov

Strategies for identifying lead compounds from this scaffold often involve synthesizing a series of derivatives and screening them for specific biological activities. For instance, in a study of novel thiazole derivatives containing an imidazole (B134444) and furan scaffold, specific compounds were identified as having high antibacterial activity against S. aureus and E. coli, as well as potent antifungal activity against C. albicans and A. niger. researchgate.net These highly active molecules serve as lead compounds for further optimization. researchgate.netdntb.gov.ua

Modern optimization strategies frequently employ computational, or in silico, methods. Molecular docking, for example, can be used to predict how a compound will bind to a specific biological target, such as an enzyme or receptor. mdpi.com Studies on furan-thiazole hybrids have used molecular docking to investigate their interaction with the active sites of enzymes like DNA gyrase B, a key target for antibacterial agents. researchgate.net This computational insight helps in designing modifications to the lead structure to improve its binding affinity and selectivity, thereby enhancing its therapeutic potential. researchgate.netmdpi.com In a similar vein, screening of derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde revealed a lead compound with antitumor activity superior to established drugs like 5-fluorouracil (B62378) and cisplatin (B142131). researchgate.net

Development of Novel Therapeutic Agents Utilizing the Thiazole-Furan Scaffold

The inherent versatility of the thiazole-furan scaffold has led to the development of novel therapeutic agents targeting a range of diseases. The combination of these two heterocycles has proven effective in generating compounds with significant biological activity. mdpi.comderpharmachemica.com

Research has primarily focused on several key therapeutic areas:

Antibacterial Agents: Derivatives incorporating the furan-thiazole framework have demonstrated potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net

Antifungal Agents: Certain thiazole derivatives containing a furan moiety have shown excellent activity against pathogenic fungi, including Candida albicans and Aspergillus niger, in some cases surpassing the efficacy of reference drugs. researchgate.netdntb.gov.ua

Anticancer Agents: The furan-thiazole core is also being explored for its antiproliferative effects. derpharmachemica.com For example, agents derived from 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have exhibited potent cytotoxic properties against cancer cell lines. researchgate.net

Antioxidant Agents: Some hybrid molecules built on this scaffold have been identified as having promising antioxidant capabilities. researchgate.netdntb.gov.ua

The development process involves the chemical modification of the core 2-(furan-2-yl)-1,3-thiazole structure. The carbaldehyde group at the 4-position of the thiazole ring is a particularly useful chemical handle for creating diverse derivatives through various chemical reactions. researchgate.net

| Compound Class | Therapeutic Target | Observed Activity | Reference |

|---|---|---|---|

| Furan-Imidazole-Thiazole Hybrids | Antibacterial (S. aureus, E. coli) | High activity with low MIC values noted for specific derivatives (3a, 8a). | researchgate.net |

| Furan-Imidazole-Thiazole Hybrids | Antifungal (C. albicans, A. niger) | Potent activity observed, with some compounds (6c, 6d) surpassing reference drugs. | researchgate.net |

| Furan-Benzothiazole Derivatives | Anticancer (SiHa, C33-A cell lines) | A lead compound demonstrated superior cytotoxicity compared to cisplatin and 5-fluorouracil. | researchgate.net |

| Furan-Imidazole-Thiazole Hybrids | Antioxidant | Promising antioxidant activity identified using the phosphomolybdate method. | dntb.gov.ua |

Emerging Research Directions and Underexplored Biological Targets

While significant progress has been made in exploring the antimicrobial and anticancer potential of the thiazole-furan scaffold, several promising research avenues remain underexplored. The broad biological activity profile of the parent thiazole ring suggests that furan-thiazole derivatives may be effective against a wider range of diseases. nih.govnih.gov

Future research could focus on:

Anti-inflammatory Activity: Thiazole derivatives are known to possess anti-inflammatory properties, but this has not been extensively studied for the specific furan-thiazole scaffold. mdpi.com Investigating the potential of these compounds to inhibit key inflammatory targets like cyclooxygenase (COX) enzymes could yield novel anti-inflammatory drugs.

Antiviral Agents: Given the urgent need for new antiviral therapies, screening libraries of furan-thiazole derivatives against viral targets could be a fruitful area of research.

Enzyme-Specific Inhibition: Moving beyond general antimicrobial or anticancer activity, future work could focus on designing potent and selective inhibitors for specific enzymes. Targets such as lanosterol-C14α-demethylase in fungi or vascular endothelial growth factor receptor 2 (VEGFR-2) in cancer angiogenesis represent underexplored opportunities for this scaffold. nih.govmdpi.com The demonstrated interaction with bacterial DNA gyrase B provides a strong foundation for developing optimized inhibitors for this validated target. researchgate.net

Neurological Disorders: The activity of some thiazole compounds as anticonvulsants suggests that the furan-thiazole scaffold could be investigated for applications in neurological disorders. mdpi.com

Synergistic Approaches in Combinatorial Chemistry for Compound Library Generation

Combinatorial chemistry provides a powerful methodology for rapidly generating large, diverse libraries of related compounds for high-throughput screening. The 2-(furan-2-yl)-1,3-thiazole-4-carbaldehyde molecule is an ideal starting point, or scaffold, for such an approach.

The aldehyde functional group at the 4-position is a key reactive site that can participate in a multitude of chemical transformations. researchgate.net This allows for the systematic and parallel synthesis of a vast number of derivatives. For example, the carbaldehyde can undergo condensation reactions with a wide variety of compounds containing active methylene (B1212753) groups or with various amines to form Schiff bases, which can be further modified. researchgate.netresearchgate.net

By combining the furan-thiazole carbaldehyde scaffold with a diverse set of building blocks in a combinatorial fashion, researchers can efficiently create a large library of molecules. This library can then be screened to explore the structure-activity relationship (SAR) in a comprehensive manner. This synergistic approach accelerates the discovery of new lead compounds by systematically mapping how different chemical modifications to the core structure impact its biological activity against various targets. Multicomponent reactions, which allow for the formation of complex products in a single step, are particularly well-suited for this purpose and have been used to synthesize derivatives from related furan-carbaldehyde structures. researchgate.net

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde?

The compound is typically synthesized via Claisen-Schmidt condensation or Vilsmeier-Haack reactions . For example, analogous thiazole-carbaldehyde derivatives are prepared by reacting furfural (or substituted aldehydes) with thiazole precursors under acidic or catalytic conditions. Key steps include:

Q. How is the structural integrity of this compound validated experimentally?

A combination of spectroscopic and crystallographic techniques is used:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and electronic environments (e.g., furan C-H protons at δ 6.3–7.4 ppm and thiazole aldehyde at δ 9.8–10.2 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, ensuring accurate stereochemistry .

- IR Spectroscopy : Confirms the presence of aldehyde (C=O stretch at ~1700 cm⁻¹) and aromatic C-H stretches .

Q. What computational tools are used to predict the reactivity or pharmacological properties of this compound?

- Molecular Orbital Calculations : Semi-empirical methods (e.g., PM6) model electronic distributions to predict nucleophilic/electrophilic sites .

- Docking Simulations : Software like AutoDock evaluates binding affinities to biological targets (e.g., anti-inflammatory enzymes) by analyzing interactions with active sites .

Advanced Research Questions

Q. How can researchers address low yields in the Vilsmeier-Haack synthesis of thiazole-carbaldehydes?

Low yields often arise from side reactions (e.g., over-formylation or decomposition). Mitigation strategies include:

Q. What experimental approaches resolve contradictions in crystallographic data interpretation?

Discrepancies in X-ray data (e.g., twinning or disorder) require:

- Data Reprocessing : Use TWINABS in SHELX to deconvolute overlapping reflections.

- Hydrogen Bond Analysis : Compare intermolecular interactions (e.g., C–H···O/N) with DFT-optimized geometries to validate packing models .

- Validation Tools : PLATON or CHECKCIF to identify outliers in bond angles/thermal parameters .

Q. How should bioactivity studies be designed to evaluate anti-inflammatory potential?

- Structural Modification : Introduce pharmacophores (e.g., triazole or pyrazole) via click chemistry to enhance target specificity .

- In Vitro Assays :

- COX-2 Inhibition : Measure IC₅₀ values using ELISA.

- ROS Scavenging : Quantify hydroxyl radical neutralization via fluorescent probes (e.g., DCFH-DA) .

- Dose-Response Analysis : Use nonlinear regression to establish EC₅₀/ED₅₀ values for structure-activity relationships (SAR) .

Q. What strategies optimize regioselectivity in furan-thiazole hybrid syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |